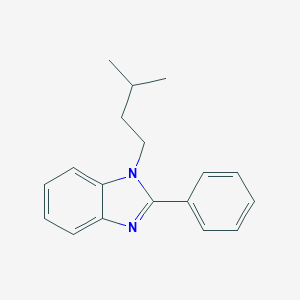

1-(3-Methylbutyl)-2-phenylbenzimidazole

Description

Properties

CAS No. |

305347-18-6 |

|---|---|

Molecular Formula |

C18H20N2 |

Molecular Weight |

264.4g/mol |

IUPAC Name |

1-(3-methylbutyl)-2-phenylbenzimidazole |

InChI |

InChI=1S/C18H20N2/c1-14(2)12-13-20-17-11-7-6-10-16(17)19-18(20)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |

InChI Key |

HKWDWWLIAOABMA-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 1-(3-Methylbutyl)-2-phenylbenzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacterial and fungal pathogens.

- Mechanism of Action : The antimicrobial efficacy often results from the ability of these compounds to interact with bacterial enzymes or disrupt cell wall synthesis. For instance, studies have shown that benzimidazole derivatives can inhibit dihydrofolate reductase, an enzyme crucial for bacterial growth and survival .

- Case Study : A study evaluating a series of N-alkylated benzimidazole derivatives found that certain compounds demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) as low as 4 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| This compound | Streptococcus faecalis | 8 |

Anticancer Properties

The anticancer potential of benzimidazole derivatives has garnered considerable attention. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to their ability to interfere with DNA replication and repair processes. For example, some benzimidazole derivatives target tubulin, disrupting microtubule formation necessary for mitosis .

- Case Study : In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating potent cytotoxic effects against human cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). One study reported an IC50 value of 16.38 μM for a related derivative against MDA-MB-231 cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 16.38 |

| This compound | HCT116 | 5.85 |

Antifungal Activity

In addition to antibacterial and anticancer properties, benzimidazole derivatives are also recognized for their antifungal activities.

- Mechanism of Action : The antifungal effects are often linked to the disruption of fungal cell membrane integrity or inhibition of key metabolic pathways .

- Case Study : A study on N-alkylated benzimidazole derivatives reported moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values ranging from 64 μg/mL .

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 64 |

| This compound | Aspergillus niger | 64 |

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations :

- Lipophilicity : The 3-methylbutyl group in the target compound provides greater lipophilicity compared to benzyl or bromophenyl substituents, which may improve pharmacokinetic properties .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, whereas methoxy groups donate electrons, affecting reactivity and solubility .

Key Observations :

- The target compound’s synthesis involves hydrazide intermediates and reflux conditions, similar to other derivatives .

- Halogenated derivatives (e.g., bromophenyl) often require controlled conditions to avoid side reactions .

Physicochemical Properties

Table 3: Spectral and Physical Data

Key Observations :

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Methylbutyl)-2-phenylbenzimidazole, and how do reaction conditions influence product purity?

The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides under acidic conditions. For example, reactions using m-toluic acid in polyphosphoric acid (PPA) at elevated temperatures (120–150°C) yield benzimidazoles, with excess PPA acting as both a catalyst and dehydrating agent . Key variables include temperature control (to avoid side reactions like oxidation) and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography (e.g., 10% ethyl acetate/petroleum ether) is critical for isolating high-purity products .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

- 1H NMR : Look for aromatic protons (δ 7.2–8.0 ppm, integration for phenyl and benzimidazole rings) and aliphatic signals from the 3-methylbutyl chain (δ 0.8–2.5 ppm).

- 13C NMR : Verify carbonyl carbons (if intermediates are present) and quaternary carbons in the benzimidazole core.

- IR : Confirm the absence of primary amine N–H stretches (~3400 cm⁻¹) and presence of C=N stretches (~1600 cm⁻¹) . Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How do π-π stacking interactions and hydrogen bonding influence the solid-state packing of this compound derivatives?

Single-crystal X-ray diffraction studies reveal that benzimidazole derivatives form centrosymmetric dimers via C–H⋯O hydrogen bonds (R₂²(10) motifs) and π-π interactions between aromatic rings. For example, in Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate, the π-π centroid distance is 3.745 Å, stabilizing the crystal lattice . Researchers should analyze Hirshfeld surfaces to quantify intermolecular interactions and predict solubility or stability .

Q. What strategies resolve contradictions in reported reaction yields for benzimidazole derivatives under varying catalytic systems?

Discrepancies arise from differences in catalysts (e.g., PPA vs. HCl), solvent polarity, and heating methods (reflux vs. microwave). For instance, PPA promotes cyclization at lower temperatures but may require post-reaction neutralization, whereas HCl demands higher temperatures but simplifies workup. Systematic optimization using Design of Experiments (DoE) can identify robust conditions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

Frontier Molecular Orbital (FMO) analysis calculates HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. For example, the electron-rich benzimidazole nitrogen is susceptible to alkylation. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies, guiding experimental design .

Q. What methodologies assess the compound’s potential as a kinase inhibitor in cancer research?

- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Molecular docking : Simulate binding to ATP-binding pockets (PDB: 1M17) with AutoDock Vina.

- SAR studies : Modify substituents (e.g., fluorophenyl groups) to enhance selectivity and potency .

Data-Driven Analysis

Q. Table 1: Comparative Synthesis Conditions for Benzimidazole Derivatives

| Method | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| PPA-mediated | Polyphosphoric acid | 150 | 78 | 99.2 | |

| HCl reflux | HCl | 180 | 65 | 97.5 | |

| Microwave-assisted | None | 120 | 82 | 98.8 |

Key Insight : Microwave methods improve yield and reduce side products, but PPA remains optimal for scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.